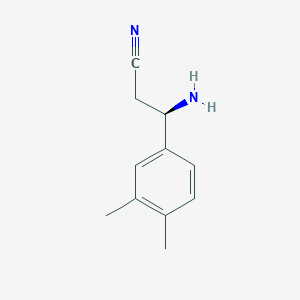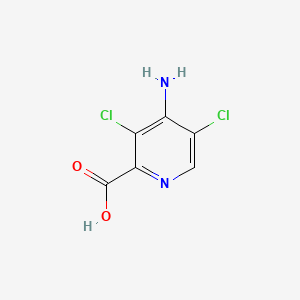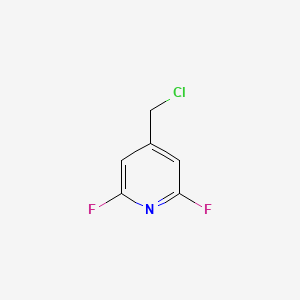
4-(Chloromethyl)-2,6-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,6-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the 4-position and two fluorine atoms at the 2- and 6-positions of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,6-difluoropyridine typically involves the chloromethylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the 4-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include 4-formyl-2,6-difluoropyridine or 4-carboxy-2,6-difluoropyridine.
Reduction: The major product is 4-methyl-2,6-difluoropyridine.
科学的研究の応用
4-(Chloromethyl)-2,6-difluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)-2,6-difluoropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the chloromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-2-fluoropyridine
- 4-(Chloromethyl)-3,5-difluoropyridine
- 4-(Bromomethyl)-2,6-difluoropyridine
Uniqueness
4-(Chloromethyl)-2,6-difluoropyridine is unique due to the specific positioning of the chloromethyl and fluorine groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways. The presence of two fluorine atoms enhances the compound’s stability and reactivity compared to its mono-fluorinated or non-fluorinated analogs .
特性
分子式 |
C6H4ClF2N |
|---|---|
分子量 |
163.55 g/mol |
IUPAC名 |
4-(chloromethyl)-2,6-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChIキー |
VBCIUDBSFGHMKS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


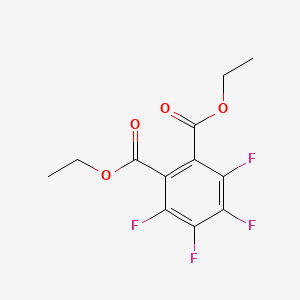
![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)

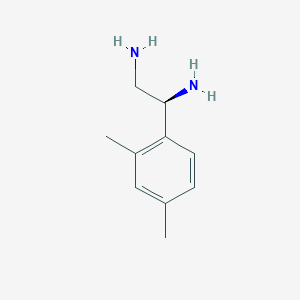
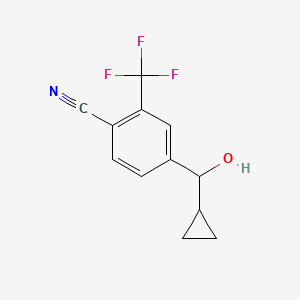

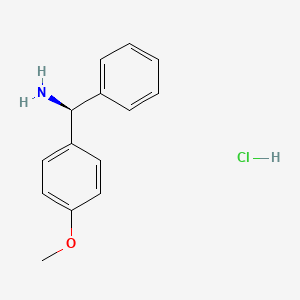
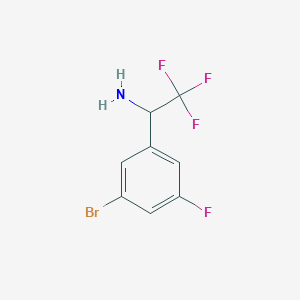
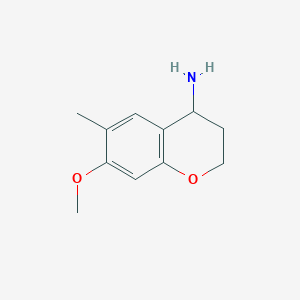
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)

